
AZD7624
Descripción general
Descripción
AZD-7624 es un inhibidor de molécula pequeña desarrollado por AstraZeneca para el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC). Se dirige a la vía de la quinasa 14 activada por mitógeno de proteína (p38 alfa), que desempeña un papel crucial en la regulación y activación de mediadores proinflamatorios .
Métodos De Preparación
La síntesis de AZD-7624 implica varios pasos, incluida la preparación de intermediarios clave y las reacciones de acoplamiento finales. La ruta sintética generalmente comienza con la preparación de un derivado de piridina sustituido, seguido de una serie de reacciones de acoplamiento para introducir varios grupos funcionales. Las condiciones de reacción a menudo implican el uso de reacciones de acoplamiento cruzado catalizadas por paladio, como la aminación de Suzuki o Buchwald-Hartwig . Los métodos de producción industrial se centran en optimizar estas reacciones para la síntesis a gran escala, asegurando un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
AZD-7624 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar ciertos grupos funcionales dentro de la molécula.
Sustitución: AZD-7624 puede experimentar reacciones de sustitución, donde los sustituyentes específicos se reemplazan con otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
COPD Exacerbation Prevention
- Study Design : A Phase IIa clinical trial investigated the efficacy of AZD7624 in reducing acute exacerbations in COPD patients. The study involved a double-blind, placebo-controlled design, enrolling 213 participants aged 40-85 years with a history of frequent exacerbations while on maintenance therapy .
- Results : While this compound demonstrated a significant reduction in inflammatory biomarkers such as sputum neutrophils and tumor necrosis factor-alpha (TNF-α) in earlier studies, it failed to show a statistically significant difference in time to first moderate or severe exacerbation compared to placebo . Specifically, the drug reduced sputum neutrophils by 56.6% and TNF-α by 85.4% after a lipopolysaccharide challenge .
Inflammatory Biomarker Modulation
- Mechanistic Insights : In vitro studies indicated that this compound effectively decreased cytokine release from alveolar macrophages stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent . This aligns with the hypothesis that inhibiting p38 MAPK could enhance glucocorticoid-dependent anti-inflammatory pathways .
This compound vs. Budesonide
- A comparative study assessed the differential anti-inflammatory effects of this compound and budesonide (a corticosteroid) on cytokine release from LPS-stimulated alveolar macrophages. While both compounds exhibited anti-inflammatory properties, this compound's unique mechanism as a p38 MAPK inhibitor may offer complementary benefits when used alongside traditional corticosteroids in COPD management .
Summary of Findings
The application of this compound in clinical settings has shown promise but also limitations:
Application Area | Findings |
---|---|
COPD Exacerbation Prevention | No significant difference in exacerbation rates compared to placebo |
Inflammatory Biomarker Modulation | Significant reductions in neutrophil and TNF-α levels post-LPS challenge |
Comparative Efficacy | Potential for additive effects with corticosteroids like budesonide |
Mecanismo De Acción
AZD-7624 ejerce sus efectos inhibiendo la actividad de la quinasa 14 activada por mitógeno de proteína (p38 alfa). Esta quinasa participa en la regulación de citocinas proinflamatorias, como el factor de necrosis tumoral alfa (TNF-alfa) y la interleucina-6 (IL-6). Al inhibir la p38 alfa, AZD-7624 reduce la producción de estas citocinas, lo que disminuye la inflamación y mejora la función pulmonar en pacientes con EPOC .
Comparación Con Compuestos Similares
AZD-7624 es único por su alta selectividad para las isoformas p38 alfa y p38 beta, mientras que es inactivo en las isoformas gamma y delta. Compuestos similares incluyen:
SB203580: Otro inhibidor de la p38 alfa, pero con diferentes perfiles de selectividad y potencia.
BIRB 796: Un potente inhibidor de la p38 alfa con un espectro más amplio de actividad contra otras quinasas.
VX-702: Un inhibidor de la p38 alfa con propiedades farmacocinéticas distintas a las de AZD-7624. La singularidad de AZD-7624 radica en su método de administración inhalado, que garantiza una exposición sistémica mínima y una acción dirigida en los pulmones.
Actividad Biológica
AZD7624 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, specifically targeting the p38α and p38β isoforms. This compound has been studied primarily for its potential therapeutic applications in chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. Below, we explore its biological activity, including mechanisms of action, pharmacokinetics, and findings from various studies.
This compound exerts its biological effects primarily by inhibiting the p38 MAPK pathway, which is crucial in mediating inflammatory responses. The compound has demonstrated:
- Inhibition of MAPK14 (p38α) : this compound shows an IC50 of 0.1 nM for MAPK14, indicating potent inhibition .
- Cytokine Release Prevention : It prevents tumor necrosis factor-alpha (TNF-α) release from human peripheral blood mononuclear cells (PBMCs) with an IC50 of approximately 3.5 nM .
- Selectivity : this compound is highly selective for p38α and p38β isoforms, with over 10,000-fold selectivity against p38γ and p38δ isoforms .
Pharmacokinetics
This compound is administered via inhalation, leading to rapid absorption with a Tmax of approximately 5 minutes. The elimination is primarily through feces, with a terminal half-life ranging from 34 to 72 hours after single inhalation doses between 580 µg to 2030 µg .
In Vitro Studies
In vitro studies have shown that this compound effectively reduces cytokine production in response to lipopolysaccharide (LPS) stimulation:
- Cytokine Inhibition : In a study involving bronchoscopy samples from COPD patients, this compound inhibited TNF-α by approximately 85.4% and sputum neutrophils by 56.6% after LPS challenge .
- Comparison with Budesonide : this compound demonstrated greater efficacy than the corticosteroid budesonide on cytokine production from bronchial epithelial cells, highlighting its potential as an alternative anti-inflammatory agent .
Clinical Trials
This compound has been evaluated in several clinical trials focusing on COPD:
- Phase 2a Trials : Inhaled this compound was assessed for safety and tolerability in healthy volunteers and COPD patients. The trials reported no significant adverse effects or changes in vital signs .
- Proof of Principle Study : Despite showing strong biological activity in preclinical models, this compound did not significantly reduce the frequency of exacerbations in COPD patients compared to placebo .
Case Studies
A notable case study involved a randomized controlled trial where the differential effect on C-reactive protein (CRP) levels after steroid withdrawal was observed. Although this compound showed biological activity by reducing inflammatory markers, it failed to translate this into clinical benefit regarding exacerbation rates in COPD patients .
Summary Table of Key Data
Parameter | Value/Observation |
---|---|
IC50 for MAPK14 | 0.1 nM |
IC50 for TNF-α Release | ~3.5 nM |
Tmax (Absorption) | ~5 minutes |
Terminal Half-Life | 34 to 72 hours |
Cytokine Inhibition (TNF-α) | ~85.4% reduction post-LPS challenge |
Efficacy vs Budesonide | Greater effect on bronchial epithelial cells |
Propiedades
IUPAC Name |
N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxopyrazin-1-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O3/c1-17-21(28)15-18(25(34)31-19-7-8-19)16-22(17)33-13-11-30-24(26(33)35)32-27(9-10-27)20-5-3-4-6-23(20)36-14-12-29-2/h3-6,11,13,15-16,19,29H,7-10,12,14H2,1-2H3,(H,30,32)(H,31,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKPHNTWNILINE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)NC2CC2)N3C=CN=C(C3=O)NC4(CC4)C5=CC=CC=C5OCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095004-78-6 | |
Record name | AZD-7624 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1095004786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-7624 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P4CR02JTD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.